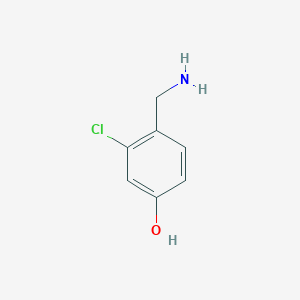

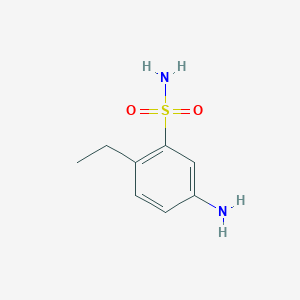

4-(Aminomethyl)-3-chlorophenol

Descripción general

Descripción

Aminomethyl compounds are generally used in the synthesis of other organic compounds . They are often used as intermediates in the production of pharmaceuticals, agrochemicals, and dyes .

Synthesis Analysis

The synthesis of aminomethyl compounds can involve various methods. For instance, the 4-carboxy benzaldehyde or alkyl esters thereof is reacted with hydroxyamine to oxime . Another method involves the reaction of amines with acid chlorides or acid anhydrides .Molecular Structure Analysis

The molecular structure of aminomethyl compounds can vary depending on the specific compound. For example, aminomethyl propanol has a molecular formula of C4H11NO .Chemical Reactions Analysis

Amines, including aminomethyl compounds, can undergo various reactions. They can react with acid chlorides to form amides . They can also undergo elimination reactions to form alkenes .Physical And Chemical Properties Analysis

The physical and chemical properties of aminomethyl compounds can vary. For example, 4-aminobenzoic acid is a powder solid with a melting point of 186 - 189 °C .Aplicaciones Científicas De Investigación

Synthesis of Isatin Derivatives

4-(Aminomethyl)-3-chlorophenol: is utilized in the synthesis of various isatin derivatives. These derivatives are significant due to their wide range of biological activities. For instance, they are known to possess antibacterial, antiviral, and antifungal properties. The compound’s role in the synthesis of isatin derivatives is crucial as these substances have shown potential in inhibiting the growth of various microorganisms, including M. tuberculosis and S. aureus .

Enzyme Inhibition

This compound has been studied for its enzyme inhibition potential, particularly in the context of urease inhibition. Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, and its inhibition is of interest in treating diseases like pyelonephritis, which is a type of urinary tract infection .

Antifibrinolytic Applications

Derivatives of 4-(Aminomethyl)-3-chlorophenol have been explored as type 2 antifibrinolytic agents. Antifibrinolytics are medications that reduce bleeding by slowing the breakdown of blood clots. This application is particularly relevant in medical conditions where excessive bleeding is a risk .

Unnatural Amino Acid Derivative

The compound is also used as an unnatural amino acid derivative. Unnatural amino acids are incorporated into peptides for various research purposes, including the study of protein structure and function, as well as the development of new therapeutics .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future directions for aminomethyl compounds could involve their use in the development of new materials and drugs. For example, a series of novel 2,9-bis[(substituted-aminomethyl)]-4,7-phenyl-1,10-phenanthroline derivatives showed antiprotozoal activity, indicating potential use as antiparasitic drugs .

Propiedades

IUPAC Name |

4-(aminomethyl)-3-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c8-7-3-6(10)2-1-5(7)4-9/h1-3,10H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSEFLFURUJFDTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30654156 | |

| Record name | 4-(Aminomethyl)-3-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Aminomethyl)-3-chlorophenol | |

CAS RN |

771573-47-8 | |

| Record name | 4-(Aminomethyl)-3-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-hydroxy-1-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1519230.png)

![3-[3-(Aminomethyl)phenyl]-1-(pyridin-4-ylmethyl)urea](/img/structure/B1519231.png)

![1-(4-{2-[4-(2-Aminoethyl)phenoxy]ethyl}piperazin-1-yl)ethan-1-one](/img/structure/B1519234.png)

propylamine](/img/structure/B1519240.png)

![2-amino-N,6-dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1519241.png)

![4-[(2-Bromophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1519243.png)

![1-[Ethyl(propan-2-yl)carbamoyl]piperidine-4-carboxylic acid](/img/structure/B1519247.png)

![6-[Ethyl(propyl)amino]pyridine-3-carboxylic acid](/img/structure/B1519248.png)

![1-[4-(ethoxycarbonyl)piperidine-1-carbonyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1519253.png)